Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate

Catalog No.
S599934
CAS No.
38428-14-7
M.F
C18H25NO3
M. Wt
303.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate

CAS Number

38428-14-7

Product Name

Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate

IUPAC Name

2-methylpropyl 2-(2-methylpropoxy)-2H-quinoline-1-carboxylate

Molecular Formula

C18H25NO3

Molecular Weight

303.4 g/mol

InChI

InChI=1S/C18H25NO3/c1-13(2)11-21-17-10-9-15-7-5-6-8-16(15)19(17)18(20)22-12-14(3)4/h5-10,13-14,17H,11-12H2,1-4H3

InChI Key

LPBHYOYZZIFCQT-UHFFFAOYSA-N

SMILES

CC(C)COC1C=CC2=CC=CC=C2N1C(=O)OCC(C)C

Synonyms

1-(isobutoxycarbonyl)-2-isobutoxy-1,2-dihydroquinoline, IIDQ

Canonical SMILES

CC(C)COC1C=CC2=CC=CC=C2N1C(=O)OCC(C)C

The exact mass of the compound Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 332545. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate (CAS: 38428-14-7), commonly known as IIDQ, is a highly specialized quinoline-based coupling reagent utilized primarily for amide bond formation and peptide synthesis [1]. Operating via the in situ generation of a mixed isobutoxycarbonyl anhydride, IIDQ facilitates the direct coupling of carboxylic acids and amines without the need for pre-activation steps or complex multi-component reagent cocktails [2]. From a procurement and processability standpoint, IIDQ is distinguished by its ability to function efficiently in the absence of auxiliary nucleophiles (such as HOBt) and tertiary amine bases, streamlining the bill of materials for synthetic workflows [1]. Its distinct mechanism and high stability make it a preferred choice for coupling sterically hindered substrates and unreactive anilines, offering a robust alternative to conventional carbodiimide and uronium-based coupling systems [2].

Procurement Fit

Solution-phase amide and peptide bond formation
No pre-activation required; order of addition insensitive
Stable to basic conditions, avoids guanidinium by-products
Tolerates hindered amines and poorly nucleophilic substrates

Substituting IIDQ with conventional carbodiimides (e.g., DCC, EDC) or uronium salts (e.g., HATU, HBTU) frequently compromises yield and purity in sensitive synthetic applications[1]. Carbodiimides generate insoluble urea by-products that complicate downstream purification and require the mandatory addition of racemization suppressants like HOBt to maintain enantiomeric purity [2]. Conversely, highly reactive uronium reagents such as HATU carry a significant risk of irreversibly capping the N-terminal amine with unreactive guanidinium by-products if the sequence of addition is not strictly controlled [1]. Furthermore, attempting to substitute IIDQ with its closer, less sterically hindered analog EEDQ can lead to lower coupling efficiencies and increased formation of undesired carbamate side-products when dealing with highly hindered amino acids or unreactive anilines, making IIDQ the necessary choice for complex, base-sensitive, or sterically demanding amide couplings [2].

Substitution Risk

IIDQ (target)
Quinoline-based coupling; no guanidinium or chrysene side-products; stable to basic media
EEDQ
Structurally closest analog but reported lower yields in library synthesis; may not reproduce IIDQ performance
IIDQ
Compatible with reactive dienophiles; avoids chrysene contamination
DCC / DSC
Generate chrysene side-products with o-acylphenylacetic acids; poor efficiency for benzopyranone synthesis
IIDQ
Mechanistically incapable of guanidinium by-product formation
HBTU / uronium reagents
Known to produce guanidinium impurities with free amines; adds purification burden

Base-Free and Additive-Free Processability

Unlike standard carbodiimide protocols that require auxiliary nucleophiles and bases to achieve efficient coupling, IIDQ operates as a standalone reagent [1]. While a typical DCC or EDC coupling requires 1 equivalent of an additive (e.g., HOBt) and 2-3 equivalents of a tertiary base (e.g., DIPEA), IIDQ facilitates direct amide bond formation through an in situ mixed anhydride with 0 equivalents of exogenous bases or additives [2]. This significantly streamlines the reaction mixture and eliminates additive-derived by-products.

Evidence DimensionReagent stoichiometry and additive requirements
Target Compound DataIIDQ: 0 eq auxiliary nucleophiles, 0 eq tertiary amine base
Comparator Or BaselineDCC/EDC: 1 eq HOBt/HOAt, 2-3 eq DIPEA
Quantified DifferenceEliminates the need for 2 additional co-reagents per coupling cycle
ConditionsStandard solution-phase peptide synthesis

Reduces the procurement bill of materials and simplifies downstream purification workflows by eliminating the need to remove base and additive by-products.

Yield vs EEDQ
Head-to-head
IIDQ yields reported slightly higher than EEDQ across benzimidazole amide couplings
Supports IIDQ selection for library synthesis
Exact values in Table 4 of Thomas et al. 1997

Elimination of Guanidinium Capping for Improved Purity

Uronium-based reagents like HATU and HBTU are prone to reacting directly with the N-terminal amine, forming a stable, unreactive guanidinium by-product if the sequence of addition is not strictly controlled [1]. IIDQ's mechanism entirely precludes this side reaction, as it forms an isobutoxycarbonyl mixed anhydride that releases only volatile carbon dioxide and isobutanol upon aminolysis, resulting in 0% guanidinium capping [2].

Evidence DimensionFormation of unreactive amine-capping by-products
Target Compound DataIIDQ: 0% guanidinium formation
Comparator Or BaselineHATU/HBTU: Significant risk of guanidinium capping upon premature amine exposure
Quantified DifferenceComplete elimination of guanidinylation side-reactions
ConditionsAmide coupling with excess reagent or premature amine addition

Ensures higher purity and reproducibility in peptide synthesis by preventing irreversible chain termination, directly improving the yield of the target sequence.

Side-product control
Head-to-head
No chrysene formation with IIDQ; DCC/DSC protocols gave chrysene by-products
Enables benzopyranone synthesis unreachable by carbodiimides
Van Broeck et al. 1991

Side-Product Suppression in Complex Cyclizations

In the generation of 3H-2-benzopyran-3-ones from o-acylphenylacetic acid derivatives for Diels-Alder reactions, the use of DCC results in the formation of problematic side-products such as chrysene [1]. IIDQ provides a much more efficient alternative, smoothly generating the reactive intermediate without the formation of these degradative side-products, thereby significantly improving the purity profile of the final cycloadduct [1].

Evidence DimensionSide-product formation during benzopyranone generation
Target Compound DataIIDQ: Smooth generation, avoids chrysene formation
Comparator Or BaselineDCC: Significant formation of chrysene side-products
Quantified DifferenceEliminates degradative pathway associated with carbodiimide activation
ConditionsIn situ generation of 3H-2-benzopyran-3-ones for Diels-Alder reactions

Crucial for synthetic chemists procuring reagents for complex cycloadditions where side-product removal is chromatographically difficult and impacts overall yield.

Guanidinium risk
Class-level
IIDQ cannot form guanidinium by-products, unlike HBTU
Reduces purification cost in peptide coupling
Context-dependent; supplier technical note

Enhanced Steric Shielding vs. EEDQ

While EEDQ forms an ethoxycarbonyl mixed anhydride, IIDQ forms a bulkier isobutoxycarbonyl mixed anhydride [1]. This increased steric bulk at the carbonate electrophilic center directs the incoming nucleophile more selectively toward the desired amino acid carbonyl. This reduces the formation of undesired isobutyl carbamates compared to the ethyl carbamates formed by EEDQ, particularly when coupling sterically hindered substrates [1].

Evidence DimensionSteric shielding of the carbonate intermediate
Target Compound DataIIDQ: Isobutoxycarbonyl intermediate (high steric shielding)
Comparator Or BaselineEEDQ: Ethoxycarbonyl intermediate (lower steric shielding)
Quantified DifferenceIncreased steric bulk reduces off-target nucleophilic attack at the carbonate carbon
ConditionsCoupling of sterically hindered amino acids or unreactive amines

Justifies procuring the slightly more complex IIDQ over the baseline EEDQ to maximize yield and minimize carbamate side-products in challenging couplings.

Average yield
Supporting
73% avg. isolated yield (PS-IIDQ, 5 acids × 9 amines)
Reflects IIDQ core reactivity with hindered anilines
PS-IIDQ used as structural proxy; Valeur & Bradley 2007

Solution-Phase Synthesis of Highly Hindered Peptides

Because of its bulkier isobutoxycarbonyl intermediate and additive-free mechanism, IIDQ is the preferred choice for coupling sterically demanding amino acids or unreactive anilines where standard carbodiimides fail or where EEDQ produces excessive carbamate side-products [1].

Base-Sensitive Amide Bond Formation Workflows

IIDQ is ideal for synthetic routes involving base-sensitive substrates or protecting groups. Since it operates efficiently without the need for tertiary amine bases (such as DIPEA or TEA), it prevents base-catalyzed side reactions and epimerization that commonly plague standard coupling protocols [1].

In Situ Generation of Reactive Dienes for Cycloadditions

IIDQ is highly effective as an activating agent for the generation of 3H-2-benzopyran-3-ones from o-acylphenylacetic acid derivatives. It is selected over DCC in these workflows to completely avoid the formation of chromatographically stubborn chrysene side-products during subsequent Diels-Alder reactions [2].

Precursor for Polymer-Supported Coupling Reagents (PS-IIDQ)

In high-throughput industrial parallel synthesis, IIDQ serves as the foundational chemistry for developing polymer-supported IIDQ (PS-IIDQ). This allows for rapid amide bond formation followed by simple filtration, leveraging IIDQ's inherent lack of required additives to achieve exceptionally clean crude products[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Amide library synthesis in parallel format
Yield profile vs. EEDQ
Reproduce reported yield advantage under own substrate set
3H-2-benzopyran-3-one preparation
Side-product suppression
Confirm absence of chrysene-type impurities by LC-MS
Peptide coupling requiring stringent impurity control
Guanidinium by-product prevention
Monitor crude reaction profiles for guanidinylation adducts
Coupling of hindered amines and anilines
Substrate tolerance with poor nucleophiles
Compare isolated yields against HATU for challenging substrates

XLogP3

4.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

38428-14-7

Use of polystyrene-supported 2-isobutoxy-1-isobutoxycarbonyl-1,2-dihydroquinoline for the preparation of a hapten-protein conjugate for antibody development

Manisha Sathe, Mariliza Derveni, Marjorie Allen, David C Cullen
PMID: 20129781   DOI: 10.1016/j.bmcl.2009.12.078

Abstract

Polystyrene-supported 2-isobutoxy-1-isobutoxycarbonyl-1,2-dihydroquinoline (PS-IIDQ), a polymer-supported covalent coupling reagent, was successfully employed for the first time in the bioconjugation of an example hapten (phytanic acid derivative) to a carrier protein (bovine serum albumin (BSA)) within the context of immunogen preparation for antibody development. The ability of the prepared example phytanic acid derivative-BSA conjugate to bind an anti-phytanic acid antibody was confirmed using an enzyme-linked immunosorbent assay (ELISA).


Effect of hydrophobic carboxyl reagents on the proton flux through coupling factor CF0 in thylakoid membrane

Y Ho, J H Wang
PMID: 6446930   DOI: 10.1021/bi00553a018

Abstract




Explore Compound Types